![molecular formula C20H14N2OS B2828864 N-(苯并[d]噻唑-6-基)-[1,1'-联苯]-4-甲酰胺 CAS No. 923069-69-6](/img/structure/B2828864.png)

N-(苯并[d]噻唑-6-基)-[1,1'-联苯]-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

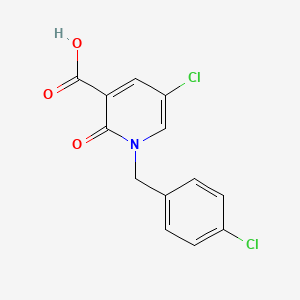

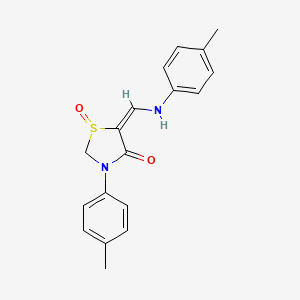

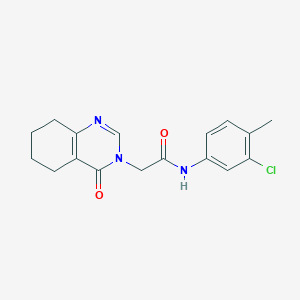

“N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound that contains a benzothiazole unit. Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It is known to exhibit optical properties, coordination properties, and electron acceptor properties . Compounds containing the benzothiazole unit are known to exhibit a wide range of biological and medicinal activities .

Synthesis Analysis

The synthesis of “N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide” involves the reaction between benzo[d]thiazol-2-amine and flurbiprofen . The method allows for fast and easy synthesis of the compound in high yield . The synthesized compounds were judged by their C, H, and N analysis and the structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The two ring systems in the compound are nearly parallel to one another .Chemical Reactions Analysis

The compound was evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide” were analyzed based on its yield, melting point, and IR spectrum .科学研究应用

合成与生物活性

一项研究重点介绍了联苯苯并噻唑-2-羧酰胺衍生物的合成,其中一种衍生物在体内显示出显着的利尿活性,表明在需要利尿的疾病治疗中具有潜在应用 (Yar & Ansari, 2009)。

抗菌剂

已对 2-苯基氨基-噻唑衍生物的合成进行了研究,包括苯并噻唑羧酰胺,并筛选了它们的抗菌活性。一些分子对致病菌株的效力高于参考药物,突出了它们作为新型抗菌剂的潜力 (Bikobo et al., 2017)。

抗癌评价

另一个研究领域涉及 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的设计、合成和抗癌评价。其中一些化合物对各种癌细胞系表现出中等到极好的抗癌活性,表明它们作为抗癌剂的潜力 (Ravinaik et al., 2021)。

干细胞研究

在干细胞研究的背景下,N-苄基-2-(嘧啶-4'-氨基)-噻唑-4-羧酰胺(噻唑维文)因其改善人类诱导多能干细胞 (iPSC) 从成纤维细胞生成的的能力而受到认可。该化合物的合成已针对潜在的大规模应用进行了优化,强调了其在再生医学中的重要性 (Ries et al., 2013)。

腐蚀抑制

苯并噻唑衍生物还因其在酸性溶液中对钢的缓蚀作用而被研究。这些研究提供了将这些化合物用于保护金属免受腐蚀的见解,这对于工业应用至关重要 (Hu et al., 2016)。

作用机制

Target of Action

The compound N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide primarily targets the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain . It’s worth noting that the anti-inflammatory effects of this compound are seen to be mediated via inhibition of COX-2, whereas deleterious effects in the gastrointestinal tract, such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .

Pharmacokinetics

The compound’s high yield synthesis suggests it may have favorable bioavailability.

Result of Action

The primary result of the compound’s action is a significant reduction in inflammation and pain . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .

Action Environment

The action of N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide can be influenced by various environmental factors. For instance, the compound forms a compact protective coating when adsorbed over metal surfaces, which is considered to be due to mixed interactions during their adsorption . .

属性

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2OS/c23-20(22-17-10-11-18-19(12-17)24-13-21-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPQMLLKWNVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2828791.png)

![1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2828794.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2828797.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828803.png)